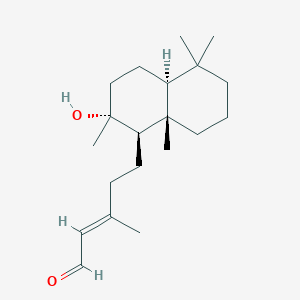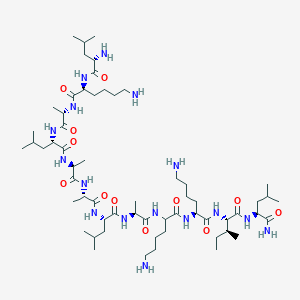
Mastoparan MP3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mastoparan MP3 is a peptide derived from the venom of the wasp, Vespula lewisii. It has been found to have a wide range of applications in scientific research due to its unique biochemical and physiological effects.
Mécanisme D'action
Mastoparan MP3 acts by binding to and activating G protein-coupled receptors (GPCRs). GPCRs are a large family of proteins that are involved in a wide range of physiological processes, including vision, taste, smell, and hormone regulation. When Mastoparan MP3 binds to a GPCR, it causes a conformational change in the receptor that activates downstream signaling pathways.
Effets Biochimiques Et Physiologiques
Mastoparan MP3 has been found to have a number of biochemical and physiological effects. It has been shown to activate voltage-gated potassium channels, which are important for regulating the electrical activity of cells. Mastoparan MP3 has also been found to stimulate the release of calcium from intracellular stores, which is important for a number of physiological processes, including muscle contraction and neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
Mastoparan MP3 has a number of advantages for use in lab experiments. It is highly specific in its action, which allows researchers to study specific ion channels and GPCRs with a high degree of precision. Mastoparan MP3 is also relatively easy to synthesize, which makes it accessible to a wide range of researchers.
However, there are also some limitations to the use of Mastoparan MP3 in lab experiments. It has a relatively short half-life, which means that its effects are transient and may not be suitable for long-term studies. Additionally, Mastoparan MP3 can be toxic at high concentrations, which may limit its use in certain experimental settings.
Orientations Futures
There are a number of future directions for research on Mastoparan MP3. One area of interest is the development of new analogs of Mastoparan MP3 with improved pharmacological properties. Another area of interest is the study of Mastoparan MP3 in disease models, particularly in the context of neurological disorders. Finally, there is potential for the use of Mastoparan MP3 as a therapeutic agent, although further research is needed to explore this possibility.
Conclusion
Mastoparan MP3 is a valuable tool for scientific research, with a wide range of applications in the study of ion channels and GPCRs. Its unique biochemical and physiological effects make it a valuable tool for researchers, although there are some limitations to its use. Future research on Mastoparan MP3 has the potential to yield important insights into a wide range of physiological processes, and may ultimately lead to the development of new therapeutic agents.
Méthodes De Synthèse
Mastoparan MP3 is synthesized through solid-phase peptide synthesis (SPPS). This method involves the use of a resin-bound amino acid as a starting point, which is then sequentially coupled with other amino acids to form a peptide chain. The resulting peptide is then cleaved from the resin and purified through high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Mastoparan MP3 has been found to have a wide range of applications in scientific research. It is commonly used as a tool for studying the structure and function of ion channels, which are important for the regulation of many physiological processes. Mastoparan MP3 has been found to activate certain types of ion channels, providing researchers with a valuable tool for studying their properties.
Propriétés
Numéro CAS |
107048-32-8 |
|---|---|
Nom du produit |
Mastoparan MP3 |
Formule moléculaire |
C60H114N16O12 |
Poids moléculaire |
1251.6 g/mol |
Nom IUPAC |
6-amino-N-[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanamide |
InChI |
InChI=1S/C60H114N16O12/c1-15-36(10)48(60(88)73-45(49(65)77)29-33(4)5)76-57(85)44(24-18-21-27-63)72-56(84)43(23-17-20-26-62)70-51(79)39(13)69-59(87)47(31-35(8)9)74-52(80)38(12)66-50(78)37(11)68-58(86)46(30-34(6)7)75-53(81)40(14)67-55(83)42(22-16-19-25-61)71-54(82)41(64)28-32(2)3/h32-48H,15-31,61-64H2,1-14H3,(H2,65,77)(H,66,78)(H,67,83)(H,68,86)(H,69,87)(H,70,79)(H,71,82)(H,72,84)(H,73,88)(H,74,80)(H,75,81)(H,76,85)/t36-,37-,38-,39-,40-,41-,42-,43?,44-,45-,46-,47-,48-/m0/s1 |
Clé InChI |
YMMUNCDECKRLBO-NDUJRAGXSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)C(CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)N |
SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N |
Séquence |
LKALAALAKKIL |
Synonymes |
de-Ile(1)-de-Asn(2)-mastoparan mastoparan MP3 mastoparan, des-Ile(1)-des-Asn(2)- mastoparan, desisoleucyl(1)-desasparagine(2)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B22327.png)
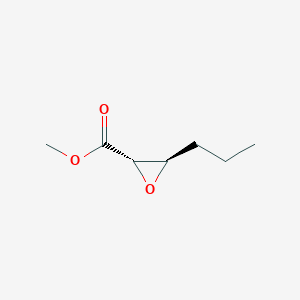
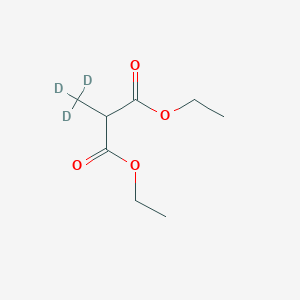

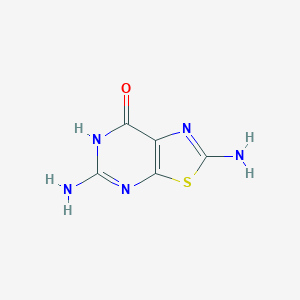
![Tris[3-(allyloxy)-2-chloropropyl] phosphite](/img/structure/B22334.png)
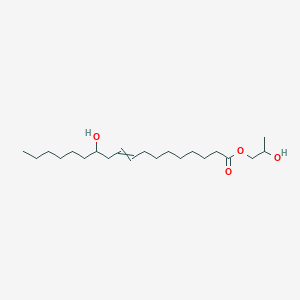

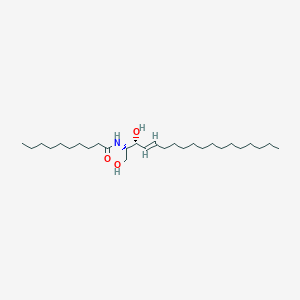
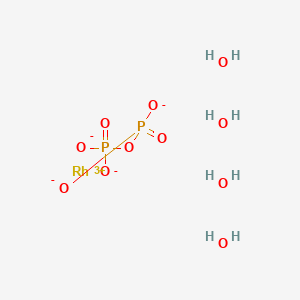
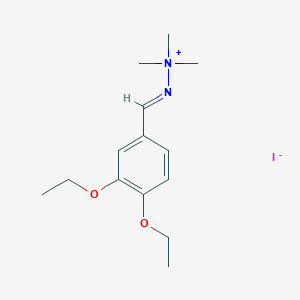
![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]butanamide](/img/structure/B22349.png)

